molecular formula C18H18N4O2S B2391867 4-(1-methyl-1H-pyrazol-4-yl)-2-(pyridin-3-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 2034534-94-4

4-(1-methyl-1H-pyrazol-4-yl)-2-(pyridin-3-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2391867
CAS No.: 2034534-94-4
M. Wt: 354.43
InChI Key: SNGBMQHFWOOMSC-UHFFFAOYSA-N
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Description

4-(1-methyl-1H-pyrazol-4-yl)-2-(pyridin-3-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)-2-(pyridin-3-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Synthesis of the tetrahydroisoquinoline core: This can be synthesized via the Pictet-Spengler reaction, where an arylamine reacts with an aldehyde or ketone in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This can include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

Biologically, tetrahydroisoquinoline derivatives are studied for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive molecules.

Medicine

In medicine, these compounds are explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.

Industry

Industrially, such compounds can be used in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-pyrazol-4-yl)-2-(pyridin-3-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline would depend on its specific biological target. Generally, these compounds can interact with enzymes or receptors, modulating their activity. This interaction often involves binding to the active site or allosteric sites, leading to changes in the protein’s conformation and function.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydroisoquinoline derivatives: These compounds share the core structure and often exhibit similar biological activities.

    Pyrazole derivatives: Compounds with the pyrazole ring are known for their diverse pharmacological properties.

    Sulfonyl-containing compounds: These compounds are often used in medicinal chemistry for their ability to enhance the solubility and bioavailability of drugs.

Uniqueness

The uniqueness of 4-(1-methyl-1H-pyrazol-4-yl)-2-(pyridin-3-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline lies in its specific combination of functional groups, which can confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

4-(1-methylpyrazol-4-yl)-2-pyridin-3-ylsulfonyl-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-21-11-15(9-20-21)18-13-22(12-14-5-2-3-7-17(14)18)25(23,24)16-6-4-8-19-10-16/h2-11,18H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGBMQHFWOOMSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)S(=O)(=O)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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